molecular formula C18H22FN3O2S B15107313 2-{[(4-Fluorophenyl)ethyl]amino}-5-(piperidylsulfonyl)pyridine

2-{[(4-Fluorophenyl)ethyl]amino}-5-(piperidylsulfonyl)pyridine

Cat. No.: B15107313
M. Wt: 363.5 g/mol
InChI Key: VUASJWZTNUIICN-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)ethyl]amino}-5-(piperidylsulfonyl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, an ethylamino group, and a piperidylsulfonyl group attached to a pyridine ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluorophenyl)ethyl]amino}-5-(piperidylsulfonyl)pyridine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorophenylacetonitrile with piperidine in the presence of a suitable catalyst to form the intermediate 4-fluorophenylacetonitrile-piperidine adduct. This intermediate is then subjected to further reactions, including sulfonylation and cyclization, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluorophenyl)ethyl]amino}-5-(piperidylsulfonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into amines and other reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-{[(4-Fluorophenyl)ethyl]amino}-5-(piperidylsulfonyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)ethyl]amino}-5-(piperidylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Fluorophenyl)ethyl]amino}-5-(piperidylsulfonyl)pyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H22FN3O2S

Molecular Weight

363.5 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-5-piperidin-1-ylsulfonylpyridin-2-amine

InChI

InChI=1S/C18H22FN3O2S/c1-14(15-5-7-16(19)8-6-15)21-18-10-9-17(13-20-18)25(23,24)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3,(H,20,21)

InChI Key

VUASJWZTNUIICN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2=NC=C(C=C2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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